molecular formula C22H25N3O2 B2999317 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1787914-59-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Numéro de catalogue: B2999317
Numéro CAS: 1787914-59-3
Poids moléculaire: 363.461
Clé InChI: NZNVSCWLPSLUNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a pyrrolopyridine core linked via a propyl chain to a tetrahydro-2H-pyran-4-carboxamide group. The pyrrolo[2,3-b]pyridine moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and apoptosis modulation, while the tetrahydro-2H-pyran group enhances metabolic stability and bioavailability .

Propriétés

IUPAC Name

4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21(22(10-16-27-17-11-22)19-7-2-1-3-8-19)24-13-5-14-25-15-9-18-6-4-12-23-20(18)25/h1-4,6-9,12,15H,5,10-11,13-14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNVSCWLPSLUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrrolo[2,3-b]pyridine moiety : This bicyclic structure is known for its diverse biological activities.
  • Tetrahydropyran ring : Contributes to the compound's overall stability and interaction with biological targets.

Molecular Formula : C20H24N4O2
Molecular Weight : Approximately 352.43 g/mol

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including:

  • Anticancer Effects : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with similar scaffolds have demonstrated selective inhibition against various cancer cell lines, including Hep3B and ovarian cancer cells .
  • Anti-inflammatory Properties : Some studies highlight the potential of these compounds in modulating inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines like TNF-α .
  • Phosphodiesterase Inhibition : A related derivative has been identified as a potent inhibitor of phosphodiesterase 4B (PDE4B), which is significant in treating CNS disorders. This highlights the potential for this compound to influence neurological pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

StudyCompoundActivityFindings
Jin et al. (2021)1H-pyrrolo[2,3-b]pyridine derivativesFGFR inhibitionIC50 values as low as 1.9 mM indicate strong inhibitory activity against FGFR1 .
Research on PDE4B inhibitorsVarious derivativesPDE4B inhibitionCompounds exhibited selective inhibition and acceptable ADME properties; significant TNF-α release inhibition from macrophages was noted .
Anticancer activity assessmentPyrrolo derivativesCytotoxicityModerate cytotoxicity against ovarian cancer cells with limited toxicity to non-cancerous cells was observed, suggesting a favorable therapeutic index .

Mechanistic Insights

The mechanism of action for this compound likely involves:

  • Targeting Kinases : The pyrrolo[2,3-b]pyridine scaffold is known to interact with various kinases, potentially leading to altered signaling pathways in cancer cells.
  • Enzyme Inhibition : As seen in PDE inhibitors, the compound may modulate cyclic nucleotide levels, influencing cellular responses in inflammation and neuroprotection.

Comparaison Avec Des Composés Similaires

ABT-737 and ABT-199 (Venetoclax)

ABT-737 and ABT-199 (venetoclax) are Bcl-2 inhibitors containing benzamide and pyrrolopyridine derivatives. Both share the 1H-pyrrolo[2,3-b]pyridin moiety but differ in substituents:

  • ABT-737 : Includes a 4′-chloro[1,1′-biphenyl] group and a sulfonamide linkage.
  • ABT-199: Features a tetrahydro-2H-pyran-4-ylmethylamino group and a nitro substituent.

N-(3-{1H-Pyrrolo[2,3-b]pyridin-1-yl}propyl)pyridine-4-carboxamide

This analogue (CAS 1788830-95-4) shares the pyrrolopyridine-propyl-carboxamide backbone but substitutes the tetrahydro-2H-pyran with a pyridine ring. The absence of the phenyl-tetrahydro-2H-pyran group reduces steric bulk, likely decreasing binding affinity compared to the subject compound .

Carboxamide Derivatives in Kinase Inhibition

LRRK2 Inhibitors (CHEMBL1998470)

CHEMBL1998470 (N-[6-chloro-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl]butanamide) targets LRRK2 kinase (pKi = 6.7). While it shares a pyrrolopyridine core, its butanamide chain and chloro-pyridine substituent result in lower potency compared to compounds like CHEMBL1998953 (pKi = 7.7), which lacks the carboxamide group . The subject compound’s tetrahydro-2H-pyran-4-carboxamide may enhance hydrophobic interactions with kinase ATP-binding pockets, though specific pKi data are unavailable.

European Patent Compounds (EP 4 374 877 A2)

Two patented carboxamides, (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]- and (4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]- derivatives, incorporate morpholine-ethoxy and difluorophenyl groups. These compounds exhibit structural complexity with trifluoromethyl and cyanopyridinyl substituents, likely targeting kinases or GPCRs. The subject compound’s 4-phenyltetrahydro-2H-pyran group offers a balance of rigidity and solubility, contrasting with the patent compounds’ fluorinated aromatic systems .

Functional Group Analysis and Pharmacological Implications

Compound Key Substituents Target pKi/Activity Molecular Formula
Subject Compound 4-Phenyltetrahydro-2H-pyran-4-carboxamide Hypothesized kinase/CDK N/A C₁₆H₁₆N₄O₄
ABT-199 (Venetoclax) Tetrahydro-2H-pyran-4-ylmethylamino, nitro Bcl-2 High (Clinical) C₄₅H₅₀ClN₇O₇S₂
CHEMBL1998470 Butanamide, 6-chloropyridine LRRK2 6.7 C₁₅H₁₄ClN₅O
EP 4 374 877 A2 Derivative 1 Trifluoromethyl, morpholine-ethoxy Undisclosed Patent-protected C₂₉H₂₆F₅N₇O₄

Key Findings and Differentiation

  • Structural Advantages : The subject compound’s tetrahydro-2H-pyran-4-carboxamide group enhances metabolic stability compared to ABT-199’s sulfonamide and CHEMBL1998470’s butanamide .
  • Solubility vs. Affinity : The 4-phenyl group may reduce aqueous solubility compared to the morpholine-ethoxy substituents in EP 4 374 877 A2 derivatives but improve target binding through π-π stacking .

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and optimizing reaction yields?

Synthesis typically involves multi-step reactions, including coupling pyrrolopyridine derivatives with tetrahydro-2H-pyran intermediates. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmosphere to prevent hydrolysis .
  • Yield Optimization : Monitor reaction progress via TLC or LCMS. Adjust stoichiometry (1.2–1.5 equivalents of nucleophilic partners) and temperature (e.g., reflux at 90°C for 8–12 hours) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and stereochemistry. For example, pyrrolopyridine protons typically resonate at δ 6.3–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., ESI-MS m/z 364.2 [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated for analogous pyrrolopyridine derivatives .

Q. What strategies are effective for assessing the solubility and stability of this compound in preclinical studies?

  • Solubility Screening : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or HPLC .
  • Stability Profiling : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and monitor via LCMS to identify degradation products .

Advanced Research Questions

Q. How can in silico methods predict the biological targets and binding mechanisms of this compound?

  • Molecular Docking : Use tools like AutoDock Vina to model interactions with kinases or GPCRs, leveraging structural data from analogs (e.g., PDB ligand 0XZ) .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., pyrrolopyridine core, tetrahydro-2H-pyran group) using software like Schrödinger .

Q. What experimental approaches are suitable for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., phenyl group in tetrahydro-2H-pyran) and assess activity changes. For example, fluorinated analogs may enhance metabolic stability .
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with structural features .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

  • Orthogonal Validation : Replicate assays using alternative methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Batch Analysis : Verify compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) as confounding factors .

Q. What advanced techniques characterize polymorphic forms or crystallinity of this compound?

  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions .
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to known polymorphs .

Q. How should impurity profiles be managed during scale-up synthesis?

  • LCMS Monitoring : Track byproducts (e.g., dealkylated or oxidized impurities) during reaction optimization .
  • Chromatographic Purification : Use reverse-phase HPLC or flash chromatography with gradients tailored to isolate the target compound .

Q. What in vitro models are appropriate for evaluating metabolic pathways and drug-drug interactions?

  • Hepatocyte Microsomes : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS .
  • Transporter Assays : Use MDCK or Caco-2 cells to assess permeability and P-gp/BCRP interactions .

Q. How can synergistic effects with other therapeutic agents be systematically studied?

  • Combinatorial Screening : Pair with FDA-approved drugs in high-throughput assays (e.g., synergy matrices) and analyze via Chou-Talalay methods .
  • Mechanistic Studies : Employ transcriptomics/proteomics to identify pathways modulated by combination therapy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.